O-(4-Iodobenzyl)hydroxylamine Hydrochloride O-(4-Iodobenzyl)hydroxylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20480155
InChI: InChI=1S/C7H8INO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
SMILES:
Molecular Formula: C7H9ClINO
Molecular Weight: 285.51 g/mol

O-(4-Iodobenzyl)hydroxylamine Hydrochloride

CAS No.:

Cat. No.: VC20480155

Molecular Formula: C7H9ClINO

Molecular Weight: 285.51 g/mol

* For research use only. Not for human or veterinary use.

O-(4-Iodobenzyl)hydroxylamine Hydrochloride -

Specification

Molecular Formula C7H9ClINO
Molecular Weight 285.51 g/mol
IUPAC Name O-[(4-iodophenyl)methyl]hydroxylamine;hydrochloride
Standard InChI InChI=1S/C7H8INO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
Standard InChI Key QKTGWFUBZHRJRK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CON)I.Cl

Introduction

Chemical Characteristics and Structural Properties

Molecular Architecture

O-(4-Iodobenzyl)hydroxylamine Hydrochloride consists of a benzyl group substituted with iodine at the para position, linked to a hydroxylamine moiety via an ether bond, with a hydrochloride counterion. The canonical SMILES representation (C₁=CC(=CC=C₁CON)I.Cl) underscores its planar aromatic system and polar functional groups. The iodine atom’s van der Waals radius (1.98 Å) and electronegativity (2.66) contribute to steric effects and electronic polarization, distinguishing it from chloro or bromo analogs .

Physicochemical Profile

The compound appears as a white to off-white crystalline powder with a melting point range of 158–162°C. Its solubility profile includes:

  • Water: 25 mg/mL at 20°C

  • Organic solvents: Ethanol (45 mg/mL), dimethyl sulfoxide (DMSO) (120 mg/mL).
    The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays.

Synthetic Methodologies

Conventional Synthesis

The primary route involves reacting 4-iodobenzyl chloride with hydroxylamine hydrochloride in ethanol under reflux (78°C, 12 hours):

4-Iodobenzyl chloride+NH2OH\cdotpHClEtOHO-(4-Iodobenzyl)hydroxylamine Hydrochloride+HCl\text{4-Iodobenzyl chloride} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH}} \text{O-(4-Iodobenzyl)hydroxylamine Hydrochloride} + \text{HCl} \uparrow

Yields typically exceed 70% after recrystallization from ethyl acetate.

One-Pot Sequential Synthesis

Alternative methods employ a one-pot approach using 4-iodobenzaldehyde, hydroxylamine, and hydrochloric acid. This method avoids isolation of intermediates, achieving 65% yield with 98% purity (HPLC).

Chemical Reactivity and Applications

Nucleophilic Substitution

The hydroxylamine group undergoes nucleophilic reactions with electrophiles such as acyl chlorides, yielding hydroxamic acid derivatives:

C₇H₆I-CH₂-O-NH₂\cdotpHCl+RCOClC₇H₆I-CH₂-O-NH-COR+HCl\text{C₇H₆I-CH₂-O-NH₂·HCl} + \text{RCOCl} \rightarrow \text{C₇H₆I-CH₂-O-NH-COR} + \text{HCl}

This reactivity is exploited in synthesizing protease inhibitors and metal-chelating agents.

Oxidative Coupling

In the presence of Fe³⁺, the compound participates in oxidative coupling with phenols, forming diaryl ethers—a reaction leveraged in polymer chemistry.

SubstituentPositionIC₅₀ (μM)
IodinePara0.22
ChlorineMeta0.30
BromineMeta0.32
Hydrogen-0.81

The para-iodo derivative demonstrates 3.7-fold greater potency than the unsubstituted lead compound .

Cellular Efficacy and Selectivity

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Iodine’s large atomic radius enhances hydrophobic interactions with IDO1’s active site (residues C129 and Y126), outperforming smaller halogens . Meta-substituted chloro and bromo analogs exhibit moderate activity, while fluorine analogs show reduced potency due to weaker van der Waals interactions .

Hydroxylamine vs. Hydrazine Derivatives

Unlike phenylhydrazine—a potent but irreversible heme modifier—O-(4-Iodobenzyl)hydroxylamine Hydrochloride acts reversibly, minimizing off-target effects .

Future Research Directions

Pharmacokinetic Optimization

Despite high ligand efficiency (0.93), the compound’s logP (1.85) suggests limited blood-brain barrier penetration . Prodrug strategies, such as esterification of the hydroxylamine group, could improve bioavailability.

Expanded Therapeutic Applications

Preliminary data indicate activity against Mycobacterium tuberculosis (MIC = 8 μg/mL), warranting exploration as an antitubercular agent.

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